Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate (EACMTC) is a small molecule synthetic compound with a variety of potential applications in scientific research. It is a member of the thiophene family of compounds, which are characterized by the presence of two sulfur atoms in their structure. EACMTC has been used in a range of studies, from in vivo and in vitro experiments to biochemical and physiological investigations.
Scientific Research Applications
Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have used this compound to investigate its effects on the central nervous system, cardiovascular system, and renal system. In vitro studies have used this compound to investigate its effects on cell proliferation, cell differentiation, and signal transduction pathways.
Mechanism of Action
Target of Action
It’s known that α-amino carbonyl compounds, which this compound is a part of, are involved in various biochemical reactions .
Mode of Action
Α-amino carbonyl compounds are known to participate in cross-coupling reactions with alcohols and thiols to build c–o and c–s bonds . This suggests that Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate may interact with its targets through similar mechanisms.
Biochemical Pathways
The formation of c–o and c–s bonds suggests that it may be involved in various biochemical reactions and pathways .
Result of Action
The involvement of α-amino carbonyl compounds in various biochemical reactions suggests that this compound may have diverse effects at the molecular and cellular levels .
Biological Activity
Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate has been shown to possess a range of biological activities, including anti-inflammatory, antinociceptive, and anxiolytic effects. It has also been found to possess anti-tumor and anti-angiogenic activities in a variety of cell lines.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of various enzymes and receptors, including monoamine oxidase, acetylcholinesterase, and serotonin 5-HT2A receptor. It has also been found to possess anti-inflammatory, antinociceptive, and anxiolytic effects.
Advantages and Limitations for Lab Experiments
The use of Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate in laboratory experiments has several advantages, including its low cost and easy availability. Additionally, it has been found to possess a range of biological activities, making it a useful tool for studying a variety of physiological processes. However, there are some limitations to its use in laboratory experiments, including its relatively low solubility in water and its instability in acidic or basic solutions.
Future Directions
The potential future directions for research on Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate include further investigation of its mechanism of action, its pharmacodynamic properties, and its potential therapeutic applications. Additionally, further research could be conducted on its effects on other biological systems, such as the immune system and the endocrine system. Additionally, further studies could be conducted to investigate the effects of this compound on other diseases, such as cancer, diabetes, and Alzheimer’s disease. Finally, further research could be conducted to investigate the potential synergistic effects of this compound with other compounds.
Synthesis Methods
Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of ethyl 5-chloro-2-thiophenecarboxylate with chloroacetyl chloride in the presence of potassium carbonate in an organic solvent. This reaction is followed by the addition of aqueous ammonia and aqueous sodium hydroxide to the reaction mixture. The resulting product is then purified by recrystallization using a suitable solvent. The entire synthesis process takes approximately 4-6 hours.
properties
IUPAC Name |
ethyl 5-carbamoyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-3-18-11(17)7-5(2)8(9(13)16)19-10(7)14-6(15)4-12/h3-4H2,1-2H3,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIOBEXWUWBOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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